Ammoresinol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
643-57-2 |
|---|---|
Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4,7-dihydroxy-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]chromen-2-one |
InChI |
InChI=1S/C24H30O4/c1-16(2)7-5-8-17(3)9-6-10-18(4)11-13-21-23(26)20-14-12-19(25)15-22(20)28-24(21)27/h7,9,11-12,14-15,25-26H,5-6,8,10,13H2,1-4H3/b17-9+,18-11+ |
InChI Key |
BRIROITVQMZRGP-XURGJTJWSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC1=C(C2=C(C=C(C=C2)O)OC1=O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCC1=C(C2=C(C=C(C=C2)O)OC1=O)O)C)C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Ammoresinol
Plant Sources and Biogeographical Distribution
Ammoresinol is primarily found in plants belonging to the Apiaceae family, particularly within the genera Ferula and Dorema. These plants are typically distributed across Central Asia and the Middle East.
Ferula ammoniacum, a significant source of the oleo-gum-resin known as ammoniacum, has been identified as a natural source of this compound. nih.govjksus.org The gum resin of this plant contains a variety of chemical constituents, including this compound. jksus.org Isolation from this plant is a key method for obtaining the compound for further study.
This compound is a major phenolic constituent of Dorema ammoniacum. researchgate.netpharmacy180.com The gum-resin from this plant, also referred to as gum ammoniacum, is a well-documented source of the compound. researchgate.netmdpi.comnih.gov Studies have successfully isolated and characterized this compound from dichloromethane (B109758) extracts of the gum resin. researchgate.netmdpi.comnih.gov One study reported the concentration of this compound in the resin to be 9.9%. mdpi.comnih.gov While this compound was a known compound from gum ammoniacum, detailed NMR data for it was not available until more recent investigations. researchgate.net
Beyond F. ammoniacum and D. ammoniacum, sesquiterpene coumarins, the class of compounds to which this compound belongs, are found in other species of the Apiaceae family. researchgate.net While specific isolation of this compound from a wide range of other Ferula species is not extensively documented in the provided results, the presence of similar compounds suggests a potential for its occurrence. Sesquiterpene coumarins are known to be present in various Ferula species. researchgate.net
Extraction Techniques from Plant Material
The isolation of this compound from its plant sources involves various extraction techniques, ranging from traditional solvent-based methods to more modern, advanced approaches.
Traditional solvent-based extraction is a common method for obtaining this compound. This approach relies on the principle of dissolving the target compound in a suitable solvent. organomation.com The choice of solvent is crucial and is based on the polarity of this compound.
Commonly used solvents for extracting compounds from Dorema ammoniacum and other related plants include:
Dichloromethane researchgate.netmdpi.comnih.gov
Methanol ut.ac.irtandfonline.com
Ethanol encyclopedia.pub
Acetone encyclopedia.pub
Water encyclopedia.pub
The process often involves maceration, where the powdered plant material is soaked in the solvent to allow for the dissolution of the desired compounds. jmp.ir This is followed by filtration and concentration of the extract. For further purification, chromatographic techniques such as thin-layer chromatography (TLC) and column chromatography are employed. researchgate.netjmp.ir
Table 1: Solvents Used in the Extraction of this compound and Related Compounds
| Solvent | Plant Source | Reference(s) |
|---|---|---|
| Dichloromethane | Dorema ammoniacum | researchgate.netmdpi.comnih.gov |
| Methanol | Dorema ammoniacum | ut.ac.irtandfonline.com |
| Ethanol | General Plant Extraction | encyclopedia.pub |
| Acetone | General Plant Extraction | encyclopedia.pub |
| Water | General Plant Extraction | encyclopedia.pub |
More recent and efficient extraction techniques are also being explored. researchgate.net Ultrasound-Assisted Extraction (UAE) is a notable example that utilizes ultrasonic waves to enhance the extraction process. rsc.orgnih.govmdpi.com The mechanical effects of ultrasound, such as cavitation, cause cell wall disruption, leading to increased mass transfer and a more efficient extraction. mdpi.com This method is often considered a "green" technology as it can reduce solvent consumption and extraction time. rsc.orgnih.gov
Studies have shown that UAE can be effectively used for extracting bioactive compounds from various plant materials. nih.govnih.gov The efficiency of UAE can be influenced by several factors, including the solvent used, the solid-to-liquid ratio, temperature, and extraction time. nih.gov
Table 2: Comparison of Extraction Techniques
| Technique | Principle | Advantages | Reference(s) |
|---|---|---|---|
| Solvent-Based Extraction | Dissolving compounds in a suitable solvent. | Simple, widely used. | organomation.com |
| Ultrasound-Assisted Extraction (UAE) | Using ultrasonic waves to enhance mass transfer. | Reduced extraction time, lower solvent consumption, increased efficiency. | rsc.orgnih.govmdpi.com |
Solvent-Based Extraction Approaches
Isolation and Purification Strategies
The isolation of this compound from its natural sources is a multi-step process that typically begins with solvent extraction from the plant material. This initial extract contains a complex mixture of compounds, from which this compound must be separated and purified. Chromatographic techniques are central to this purification process. hilarispublisher.com
Chromatography is a fundamental technique for separating the components of a mixture. libretexts.org The choice of chromatographic method depends on the properties of the compounds to be separated, including their polarity and molecular size. emu.edu.tr For the isolation of this compound, a series of chromatographic steps are often employed to achieve high purity. iau.ir
Silica (B1680970) gel chromatography is a widely used adsorption chromatography technique for the purification of natural products. hawach.comcolumn-chromatography.com It utilizes silica gel, a porous form of silicon dioxide, as the stationary phase. hawach.com The separation is based on the differential adsorption of the components of the mixture to the silica gel. emu.edu.tr Polar compounds, like those containing hydroxyl groups, tend to adsorb more strongly to the polar silica gel and thus move more slowly down the column, while less polar compounds are eluted more quickly.
In the context of this compound isolation, silica gel column chromatography is a crucial step. iau.ir It is effective in separating this compound from less polar compounds present in the crude extract. The selection of the mobile phase, a solvent or a mixture of solvents, is critical for achieving good separation. A gradient of solvents with increasing polarity is often used to elute compounds with varying polarities.
Table 1: Characteristics of Silica Gel for Column Chromatography
| Property | Description |
|---|---|
| Stationary Phase | Silica Gel (SiO₂) |
| Principle of Separation | Adsorption |
| Typical Application | Separation of compounds with differing polarities. labbox.eu |
| Advantages | Versatile, high-resolution separation, scalable, and cost-effective. hawach.com |
Sephadex LH-20 is a versatile chromatographic medium used for the separation of natural products. cytivalifesciences.com It is a hydroxypropylated, cross-linked dextran (B179266) gel that exhibits both hydrophilic and lipophilic properties. sigmaaldrich.comresearchgate.net This dual nature allows for its use in size-exclusion, partition, and adsorption chromatography, depending on the solvent system used. sigmaaldrich.com
In the purification of this compound, Sephadex LH-20 chromatography is often used as a subsequent step after initial fractionation on silica gel. iau.ir It is particularly effective for separating compounds based on their molecular size and for removing pigments and other impurities. cytivalifesciences.comavantorsciences.com When used in size-exclusion mode, larger molecules elute first, while smaller molecules, which can enter the pores of the gel, elute later.
Table 2: Properties of Sephadex LH-20
| Property | Description |
|---|---|
| Matrix | Hydroxypropylated cross-linked dextran sigmaaldrich.com |
| Separation Mechanisms | Size-exclusion, partition, and adsorption chromatography sigmaaldrich.com |
| Key Feature | Dual hydrophilic and lipophilic nature cytivalifesciences.com |
| Common Use | Purification of natural products like steroids, terpenoids, and lipids. cytivalifesciences.com |
High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive chromatographic technique used for the separation, identification, and quantification of compounds. ebsco.com It is an advanced form of column chromatography where the mobile phase is forced through the column under high pressure, leading to faster and more effective separations. chemguide.co.uk
For the final purification of this compound, preparative HPLC is often the method of choice. iau.ir It allows for the isolation of highly pure this compound from closely related compounds. Both normal-phase and reversed-phase HPLC can be utilized. In normal-phase HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase. In reversed-phase HPLC, which is more common, a non-polar stationary phase is paired with a polar mobile phase. The choice between these depends on the specific separation requirements.
Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to monitor the progress of reactions and to check the purity of compounds. libretexts.org It operates on the same principle as column chromatography, involving a stationary phase (commonly silica gel or alumina) coated on a plate and a mobile phase that moves up the plate by capillary action. sigmaaldrich.com
In the context of this compound isolation, TLC is used to monitor the fractions collected from column chromatography. researchgate.net By spotting the fractions on a TLC plate and developing it in an appropriate solvent system, the presence and purity of this compound can be quickly assessed. The retention factor (Rf) value of this compound can be compared to that of a standard to confirm its identity. researchgate.net
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. shimadzu.comchromatographyonline.com SFC is considered a "green" technology because it reduces the use of organic solvents. americanpharmaceuticalreview.com It offers advantages such as high speed, efficiency, and lower cost compared to HPLC, particularly for chiral separations. waters.com
While specific applications of SFC for the isolation of this compound are not extensively documented in readily available literature, its utility in separating natural products suggests its potential applicability. waters.com SFC is particularly effective for the separation and purification of chiral and achiral compounds. americanpharmaceuticalreview.com Given that this compound possesses chiral centers, SFC could be a valuable tool for its enantioselective separation or for purification in a more environmentally friendly manner. chromatographytoday.com
Advanced Structural Elucidation and Characterization of Ammoresinol
Spectroscopic Techniques for Structural Determination
The precise structure of ammoresinol was conclusively established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A pivotal study provided the first complete and detailed assignment of all proton and carbon signals for the molecule. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were essential for the complete assignment of the this compound structure. semanticscholar.org
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).
¹H NMR: The proton NMR spectrum of this compound reveals the number of different types of protons and their neighboring environments. Signals in the aromatic region confirm the substituted benzene (B151609) ring of the coumarin (B35378) core, while resonances in the olefinic and aliphatic regions correspond to the extensive farnesyl side chain.
¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically distinct carbon atoms in the molecule. For this compound, this includes signals for the carbonyl carbon of the lactone, aromatic and olefinic carbons, and aliphatic carbons of the terpene chain, aligning with its molecular formula, C₂₄H₃₀O₄. semanticscholar.org
While a complete data table of chemical shifts was published by Adhami et al. in 2013, the specific values are detailed within that publication. semanticscholar.org The data below represents the types of signals observed.
| Nucleus | Signal Type | Corresponding Structural Unit |
| ¹H | Aromatic Protons | Dihydroxy-substituted benzene ring |
| Olefinic Protons | Double bonds in the farnesyl chain | |
| Aliphatic Protons | Methylene and methyl groups in the farnesyl chain | |
| Hydroxyl Protons | -OH groups on the coumarin core | |
| ¹³C | Carbonyl Carbon | C=O of the pyran-2-one ring |
| Aromatic Carbons | Coumarin core carbons | |
| Olefinic Carbons | sp² carbons of the farnesyl chain | |
| Aliphatic Carbons | sp³ carbons of the farnesyl chain |
Two-dimensional NMR experiments were critical for assembling the complete molecular structure by revealing correlations between different nuclei. semanticscholar.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It was used to map the proton-proton connectivities within the farnesyl side chain and the aromatic ring of the coumarin nucleus. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC was essential for assigning the specific ¹³C signal to its corresponding ¹H signal, building the C-H bond framework of the entire molecule. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is crucial for connecting molecular fragments. In the case of this compound, HMBC spectra established the linkage of the farnesyl side chain to the C-3 position of the coumarin core and confirmed the positions of the hydroxyl groups on the aromatic ring. semanticscholar.orgresearchgate.net
1D NMR Techniques (e.g., 1H, 13C NMR)
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.
Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique often coupled with liquid chromatography, was used to determine the molecular weight of this compound. The analysis yielded a molecular weight of 382.1 Da, which is consistent with the molecular formula C₂₄H₃₀O₄. semanticscholar.org High-Resolution Mass Spectrometry (HRMS) further confirms this formula by providing a highly accurate mass measurement.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₀O₄ | semanticscholar.org |
| Molecular Weight (Da) | 382.1 | semanticscholar.org |
| Monoisotopic Mass (Da) | 382.214409 |
LC-MS is a powerful hyphenated technique that separates compounds in a complex mixture using liquid chromatography before detection by mass spectrometry. It is widely used in the phytochemical analysis of plant extracts, including those from Dorema ammoniacum, the natural source of this compound. nih.gov The technique is used to identify known compounds like this compound within the extract and to guide the isolation of new natural products. The use of High-Resolution Mass Spectrometry (HRMS) in conjunction with LC provides unambiguous elemental composition data for the separated compounds.
Gas Chromatography-Mass Spectrometry is another robust hyphenated technique, primarily suited for the analysis of volatile and thermally stable compounds. While direct analysis of a polar, high-molecular-weight compound like this compound by GC-MS may require prior chemical derivatization to increase its volatility, the technique is extensively used to characterize the chemical profile of the essential oils obtained from Dorema ammoniacum. nih.gov This analysis identifies the more volatile phytochemicals present in the plant, providing a broader understanding of the plant's chemical composition.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of this compound, providing critical information about the functional groups present in the molecule. The IR spectrum of this compound, a 4,7-dihydroxy-3-alkylcoumarin, is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds.
The key functional groups in this compound that give rise to characteristic IR absorptions are the hydroxyl (-OH) groups, the α,β-unsaturated lactone carbonyl (C=O) group, the aromatic ring (C=C), and the long aliphatic side chain (C-H bonds).
Detailed analysis of the IR spectrum reveals the following significant absorption bands:
Hydroxyl (-OH) Groups: Due to the presence of two phenolic hydroxyl groups at positions C-4 and C-7, a broad absorption band is expected in the region of 3200-3500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups. In studies of similar 4,7-dihydroxycoumarin (B595064) derivatives, broad O-H stretching vibrations have been observed around 3267 cm⁻¹ and 3331 cm⁻¹ mdpi.comacademie-sciences.fr.
Carbonyl (C=O) Stretching: The α,β-unsaturated lactone ring, a core feature of the coumarin skeleton, exhibits a strong and sharp absorption band corresponding to the C=O stretching vibration. For coumarin derivatives, this band typically appears in the range of 1700-1740 cm⁻¹. In related 4,7-dihydroxycoumarin structures, C=O stretching vibrations have been reported at approximately 1678-1711 cm⁻¹ academie-sciences.fr.
Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the benzene ring of the coumarin nucleus give rise to several absorption bands in the 1450-1620 cm⁻¹ region. For analogous coumarin compounds, these aromatic C=C stretching bands are typically observed at around 1618, 1579, and 1497 cm⁻¹ academie-sciences.fr.
Aliphatic C-H Stretching: The long sesquiterpenoid side chain of this compound contains numerous sp³ hybridized carbon atoms. The stretching vibrations of these C-H bonds are expected to produce strong absorption bands in the 2850-3000 cm⁻¹ range.
C-O Stretching: The C-O stretching vibrations of the phenolic hydroxyl groups and the lactone ether linkage typically appear in the 1200-1300 cm⁻¹ region. For similar coumarins, a C-O stretching band has been identified around 1205 cm⁻¹ academie-sciences.fr.
The following interactive table summarizes the characteristic IR absorption data for this compound based on its known structure and comparison with closely related 4,7-dihydroxycoumarin derivatives.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Phenolic -OH | O-H Stretch | 3200 - 3500 | Broad, Strong |
| Lactone C=O | C=O Stretch | 1700 - 1740 | Strong, Sharp |
| Aromatic C=C | C=C Stretch | 1450 - 1620 | Medium to Strong |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Strong |
| Phenolic/Lactone C-O | C-O Stretch | 1200 - 1300 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within the chromophoric system of this compound. The UV-Vis spectrum is determined by the conjugated π-electron system of the coumarin nucleus. The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the aromatic ring.
The chromophore of this compound is the 4,7-dihydroxy-substituted coumarin core. The hydroxyl groups at positions 4 and 7 act as powerful auxochromes, influencing the electronic transitions and causing a bathochromic (red) shift in the absorption maxima compared to the parent coumarin molecule. The parent coumarin exhibits absorption maxima around 274 nm and 311 nm nist.gov. The introduction of hydroxyl groups, particularly at the 7-position, significantly extends the conjugation and shifts the absorption to longer wavelengths thaiscience.info.
Based on studies of structurally similar 4,7-dihydroxycoumarin derivatives, this compound is expected to exhibit two main absorption bands in its UV-Vis spectrum:
Band I: This absorption, occurring at a longer wavelength, is attributed to the π → π* electronic transition involving the entire conjugated system of the benzopyrone nucleus.
Band II: This band, at a shorter wavelength, also arises from a π → π* transition.
For synthetic 4,7-dihydroxycoumarin derivatives, UV-Vis spectra have shown absorption maxima in the range of 280-340 nm. For instance, some derivatives exhibit absorption peaks around 325 nm researchgate.net. The exact λmax for this compound would be influenced by the solvent used for the analysis due to solvatochromic effects.
The molar absorptivity (ε) values associated with these transitions are typically high, which is characteristic of highly conjugated systems.
The following interactive table presents the anticipated UV-Vis spectral data for this compound, inferred from the analysis of related coumarin compounds.
| Absorption Band | Electronic Transition | Expected λmax (nm) | Solvent Dependency |
| Band I | π → π | ~ 320 - 340 | Yes |
| Band II | π → π | ~ 280 - 300 | Yes |
Biosynthetic Pathways of Ammoresinol
Precursor Compounds and Metabolic Origins
The biosynthesis of ammoresinol draws upon precursors from two major metabolic routes: the phenylpropanoid pathway for the coumarin (B35378) core and the isoprenoid pathway for the sesquiterpene side chain.
Role of Umbelliferone (B1683723) as a Core Moiety
Umbelliferone, also known as 7-hydroxycoumarin, serves as the fundamental building block for a wide array of complex coumarins, including this compound. frontiersin.orgfrontiersin.org It is considered the precursor for furanocoumarins and other substituted coumarins. frontiersin.orgresearchgate.net The biosynthesis of umbelliferone itself begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway. researchgate.netresearchgate.net Through a series of enzymatic steps involving phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), phenylalanine is converted to p-coumaroyl-CoA. researchgate.netphytojournal.com The final step in umbelliferone synthesis is the ortho-hydroxylation of p-coumaroyl-CoA by p-coumaroyl-CoA 2'-hydroxylase (C2'H), followed by spontaneous lactonization to form the characteristic coumarin ring structure. frontiersin.orgresearchgate.net
Involvement of Isoprenoid Precursors
The sesquiterpene side chain of this compound originates from the isoprenoid biosynthetic pathway. This pathway generates the fundamental five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net These C5 units are produced through either the mevalonate (B85504) (MVA) pathway, which starts from acetyl-CoA, or the non-mevalonate/1-deoxy-D-xylulose-5-phosphate (DOXP/MEP) pathway, which uses pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.govresearchgate.netbritannica.com For the synthesis of sesquiterpenes (C15), three of these C5 units are sequentially condensed. britannica.com Specifically, one molecule of DMAPP is combined with two molecules of IPP to form the C15 precursor, farnesyl pyrophosphate (FPP). britannica.com
Enzymatic Steps and Key Enzymes
The assembly of this compound from its precursors is catalyzed by specific enzymes that facilitate the crucial bond-forming reactions.
Prenyltransferase Activity in Coumarin Biosynthesis
Prenyltransferases (PTs) are a class of enzymes that play a pivotal role in the structural diversification of coumarins by attaching isoprenoid side chains to the coumarin nucleus. frontiersin.orgfrontiersin.org These enzymes catalyze the transfer of a prenyl group, such as a dimethylallyl or farnesyl group, from a donor molecule like DMAPP or FPP to an acceptor molecule, in this case, umbelliferone. frontiersin.orgnih.gov In the context of coumarin biosynthesis, different prenyltransferases exhibit specificity for the position of attachment on the umbelliferone ring (e.g., C6 or C8) and the length of the isoprenoid chain. frontiersin.orgnih.gov For instance, dimethylallyl diphosphate (B83284):umbelliferone dimethylallyltransferases have been identified that catalyze the 6-prenylation and 7-O-prenylation of umbelliferone. nih.gov
Farnesylation Processes
The attachment of the C15 farnesyl group to the umbelliferone core is a specific type of prenylation known as farnesylation. This reaction is catalyzed by a farnesyltransferase, which is a type of prenyltransferase. It is assumed that membrane-bound farnesyltransferases are present in plants that produce O-farnesylated coumarins. researchgate.net The process likely involves the generation of a phenolate (B1203915) anion on the umbelliferone molecule, which then attacks the farnesyl cation derived from farnesyl pyrophosphate (FPP). researchgate.net This results in the formation of a farnesyloxycoumarin, a key intermediate in the biosynthesis of compounds like this compound. researchgate.net
Connection to Broader Metabolic Pathways
Mevalonate (MVA) Pathway
The Mevalonate (MVA) pathway is a crucial metabolic route that produces isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the universal five-carbon building blocks for all terpenoids. pressbooks.publibretexts.org In higher plants, the MVA pathway operates primarily in the cytosol and is mainly responsible for the synthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. researchgate.netpressbooks.pubunivie.ac.at As this compound contains a C15 terpene unit, the MVA pathway is central to its formation. researchgate.net
The pathway commences with the condensation of three molecules of acetyl-CoA. pressbooks.publibretexts.org A series of enzymatic steps then converts this initial substrate into the key six-carbon intermediate, mevalonate. pressbooks.pub This is followed by phosphorylation, decarboxylation, and dehydration to yield IPP. pressbooks.publibretexts.org IPP is then isomerized to DMAPP. For the synthesis of the sesquiterpene moiety of this compound, two molecules of IPP condense with one molecule of DMAPP to form the C15 precursor, farnesyl diphosphate (FPP). This reaction is catalyzed by farnesyl diphosphate synthase. The FPP molecule is the direct precursor to the sesquiterpene portion that is ultimately attached to the coumarin core of this compound.
Key Intermediates and Enzymes in the Mevalonate Pathway
| Substrate | Enzyme | Product |
|---|---|---|
| Acetyl-CoA (x2) | Acetoacetyl-CoA thiolase | Acetoacetyl-CoA |
| Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |
| HMG-CoA | HMG-CoA reductase | Mevalonate |
| Mevalonate | Mevalonate kinase | Mevalonate-5-phosphate |
| Mevalonate-5-phosphate | Phosphomevalonate kinase | Mevalonate-5-diphosphate |
| Mevalonate-5-diphosphate | Diphosphomevalonate decarboxylase | Isopentenyl diphosphate (IPP) |
| Isopentenyl diphosphate (IPP) | IPP isomerase | Dimethylallyl diphosphate (DMAPP) |
Methylerythritol Phosphate (B84403) (MEP) Pathway
The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, represents an alternative route for the biosynthesis of the isoprenoid precursors, IPP and DMAPP. univie.ac.atwikipedia.orgnih.gov In plant cells, the MEP pathway is localized within the plastids and is typically responsible for the production of hemiterpenes (C5), monoterpenes (C10), and diterpenes (C20). researchgate.netnih.govrsc.org
The pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). rsc.org Through a series of subsequent enzymatic reactions, DXP is converted into 2-C-methyl-D-erythritol 4-phosphate (MEP) and eventually into IPP and DMAPP. rsc.orgresearchgate.net While the MVA pathway is the primary source for the sesquiterpene component of this compound, the existence of metabolic crosstalk between the MVA and MEP pathways is recognized, where intermediates can sometimes be exchanged between the cytosol and plastids. researchgate.net However, the MEP pathway's direct contribution to this compound is considered minor compared to the MVA pathway. The MEP pathway is a critical focus for drug development, as it is essential in many bacteria and parasites but absent in humans. nih.govrsc.orgresearchgate.net
Key Intermediates and Enzymes in the MEP Pathway
| Substrate | Enzyme | Product |
|---|---|---|
| Pyruvate + Glyceraldehyde 3-phosphate | DXP synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) |
| DXP | DXP reductoisomerase (DXR) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| MEP | MEP cytidylyltransferase | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |
| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | CDP-ME kinase | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |
| 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | MEcPP synthase | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) |
| MEcDP | HMBPP synthase | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) |
Shikimate Pathway
The coumarin nucleus of this compound is an aromatic structure derived from the shikimate pathway. researchgate.netslideshare.net This seven-step metabolic route is found in bacteria, fungi, algae, and plants, but not in animals, making it a target for herbicides and antimicrobial agents. nih.govwikipedia.org The pathway converts simple carbohydrate precursors—phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate pathway—into chorismate. nih.govrsc.org
Chorismate is a critical branch-point metabolite that serves as the precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net In the context of coumarin biosynthesis, phenylalanine is the key starting point. Phenylalanine is converted to cinnamic acid, which then undergoes a series of hydroxylations and other modifications to form the basic coumarin skeleton. dut.ac.za For this compound, this core is a 4-hydroxycoumarin (B602359) derivative. researchgate.net The final steps in the biosynthesis of this compound would involve the enzymatic coupling of this coumarin derivative with the farnesyl diphosphate (FPP) generated via the MVA pathway.
Key Intermediates and Enzymes in the Shikimate Pathway
| Substrate | Enzyme | Product |
|---|---|---|
| Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | DAHP synthase | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |
| DAHP | 3-dehydroquinate synthase | 3-dehydroquinate |
| 3-dehydroquinate | 3-dehydroquinate dehydratase | 3-dehydroshikimate |
| 3-dehydroshikimate | Shikimate dehydrogenase | Shikimate |
| Shikimate | Shikimate kinase | Shikimate 3-phosphate |
| Shikimate 3-phosphate + PEP | EPSP synthase | 5-enolpyruvylshikimate-3-phosphate (EPSP) |
Genetic and Molecular Biology Aspects of this compound Biosynthesis
The biosynthesis of a complex molecule like this compound is a highly regulated process controlled by a suite of specific genes that encode the necessary catalytic enzymes. While the precise genetic and molecular blueprint for this compound itself is not fully elucidated, a strong understanding can be inferred from the well-characterized genetics of its constituent pathways: coumarin and terpenoid biosynthesis. nih.gov
The genetic regulation of the MVA, MEP, and shikimate pathways involves a complex interplay of gene expression, feedback inhibition, and cellular compartmentalization. Key genes encoding rate-limiting enzymes, such as HMG-CoA reductase in the MVA pathway and DXS in the MEP pathway, are critical control points that determine the flux of metabolites towards terpenoid synthesis. univie.ac.atrsc.org Similarly, DAHP synthase, the first enzyme in the shikimate pathway, is subject to feedback regulation by the aromatic amino acids, thus controlling the carbon flow into the synthesis of the coumarin precursor. researchgate.net
The final assembly of this compound would require specific prenyltransferase enzymes that catalyze the attachment of the farnesyl moiety (from FPP) to the 4-hydroxycoumarin nucleus. mdpi.com The genes encoding these prenyltransferases are often substrate-specific and their expression can be induced by developmental cues or environmental stresses, such as pathogen attack, linking secondary metabolite production to the plant's defense responses.
Advances in molecular biology and genetics, including transcriptome sequencing and gene silencing techniques, are powerful tools for identifying the specific genes involved. appleacademicpress.com For instance, analyzing the transcriptomes of plants known to produce this compound or related sesquiterpene coumarins can reveal candidate genes, such as those for specific cytochrome P450 enzymes (often involved in hydroxylations) and prenyltransferases, that are co-expressed during metabolite production. mdpi.com The functional characterization of these genes through expression in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae) is a common strategy to confirm their role in the biosynthetic pathway. mdpi.comnih.gov Such studies are crucial for understanding the complete molecular machinery behind this compound production and for enabling potential biotechnological applications, such as the engineered production of these valuable compounds. synbiobeta.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Acenocoumarol |
| Acetyl-CoA |
| Acetoacetyl-CoA |
| This compound |
| Anthogenol |
| Cinnamic acid |
| Chorismate |
| 1-deoxy-D-xylulose 5-phosphate (DXP) |
| 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |
| 3-dehydroquinate |
| 3-dehydroshikimate |
| Dicoumarol |
| Dimethylallyl diphosphate (DMAPP) |
| 5-enolpyruvylshikimate-3-phosphate (EPSP) |
| Erythrose 4-phosphate (E4P) |
| Esculetin (B1671247) |
| Farnesyl diphosphate (FPP) |
| Glyceraldehyde 3-phosphate |
| (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) |
| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |
| Isopentenyl diphosphate (IPP) |
| Mevalonate |
| Mevalonate-5-diphosphate |
| Mevalonate-5-phosphate |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) |
| 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| Osthole |
| Ostruthin (B1677798) |
| Phelodenol |
| Phenprocoumon |
| Phenylalanine |
| Phosphoenolpyruvate (PEP) |
| Pyruvate |
| Scopoletin |
| Shikimate |
| Shikimate 3-phosphate |
| Tryptophan |
| Tyrosine |
Pharmacological and Biological Activities of Ammoresinol Preclinical Investigations
Antioxidant Activity Investigations
The antioxidant potential of Ammoresinol has been evaluated through several studies, which have demonstrated its capacity to counteract oxidative stress.
In Vitro Antioxidant Assays
In vitro assays are fundamental in determining the direct antioxidant capacity of a compound. This compound has shown significant free radical scavenging activity in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. researchgate.net These assays measure the ability of a substance to donate an electron or hydrogen atom to neutralize free radicals. The total phenolic and flavonoid content of extracts containing this compound has also been positively correlated with their antioxidant activity. researchgate.net
Cellular Models of Oxidative Stress
To understand the effects of this compound in a biological context, researchers have employed cellular models of oxidative stress. academie-sciences.fr In studies using SW1353 human chondrosarcoma cells treated with interleukin-1β (IL-1β) to induce an inflammatory and oxidative environment, this compound demonstrated protective effects. researchgate.net It was observed to reduce the levels of reactive oxygen species (ROS) in a dose-dependent manner without showing signs of cytotoxicity at the tested concentrations. researchgate.net This suggests that this compound can penetrate cell membranes and mitigate intracellular oxidative stress.
Mechanisms of Radical Scavenging and Redox Modulation
The radical scavenging activity of coumarins like this compound is attributed to their chemical structure, which enables them to donate hydrogen atoms or electrons to reactive oxygen and nitrogen species (ROS/RNS). nih.govnih.gov This process interrupts the chain reactions of oxidation, thereby protecting cellular components from damage. nih.gov The mechanism of action involves modulating the redox state of the cellular environment. mdpi.com The presence of hydroxyl groups on the coumarin (B35378) scaffold is believed to be crucial for this activity. nih.gov
Anti-inflammatory Activity Research
In addition to its antioxidant properties, this compound has been investigated for its potential to modulate inflammatory pathways.
In Vitro Anti-inflammatory Models (e.g., LPS-stimulated macrophages)
Lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, are a widely used in vitro model to study inflammation. mdpi.comnih.gov When these cells are exposed to LPS, they produce a range of pro-inflammatory mediators. Research has shown that this compound-containing extracts can inhibit the production of these inflammatory molecules. For instance, in LPS-stimulated J774 macrophages, an extract containing this compound was found to inhibit the production of prostaglandin (B15479496) (PG)E2 and leukotriene (LT)C4 in a concentration-dependent manner. unipd.it
Modulation of Inflammatory Mediators (e.g., NOS, COX-2)
The anti-inflammatory effects of this compound are linked to its ability to downregulate key enzymes involved in the inflammatory cascade. Studies have demonstrated that this compound can significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netppm.edu.pl iNOS is responsible for the production of nitric oxide (NO), a pro-inflammatory mediator, while COX-2 is involved in the synthesis of prostaglandins. mdpi.com By inhibiting these enzymes, this compound effectively reduces the production of inflammatory molecules. researchgate.netresearchgate.net For example, treatment with an Angelica archangelica extract containing this compound led to a significant decrease in both iNOS and COX-2 levels in IL-1β-stimulated SW1353 cells. researchgate.net
Involvement in Signaling Pathways (e.g., NF-κB, MAPK)
Preclinical studies suggest that the broader class of coumarins, to which this compound belongs, can modulate key signaling pathways involved in inflammation. researchgate.netaimspress.com These pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are crucial in regulating the expression of inflammatory mediators. researchgate.netmdpi.com
Some coumarin derivatives have been shown to inhibit the activation of the NF-κB signaling pathway. nih.gov This inhibition can lead to a decrease in the production of pro-inflammatory cytokines. frontiersin.org For instance, the coumarin esculetin (B1671247) has demonstrated the ability to inhibit the activation of the NF-κB signaling pathway. nih.gov Similarly, daphnetin (B354214) has been reported to suppress the NF-κB pathway by preventing the degradation of IκBα and the subsequent translocation of the NF-κB-p65 protein. frontiersin.org
In the context of the MAPK pathway, which plays a direct role in cellular processes like proliferation and differentiation, certain coumarins have shown inhibitory effects. frontiersin.org The MAPK family includes ERK, JNK, and p38, and their phosphorylation is associated with the expression of inflammatory cytokines. mdpi.com Studies on compounds like 6-methylcoumarin (B191867) have demonstrated a reduction in the phosphorylation of the MAPK family, suggesting an anti-inflammatory effect by suppressing the MAPK signaling pathway. mdpi.com While direct studies on this compound's specific effects on these pathways are not detailed, the activities of related coumarins provide a basis for understanding its potential mechanisms. researchgate.net
Antimicrobial/Antibacterial Efficacy Studies
This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.govmdpi.comsemanticscholar.org This activity is attributed to its chemical structure, specifically the presence of long-chain hydrocarbon substitutions on the coumarin nucleus. mdpi.comsemanticscholar.org
Research has consistently shown that this compound is effective against a wide range of Gram-positive bacteria. nih.govmdpi.comsemanticscholar.org Specific organisms that have been noted for their susceptibility to this compound include:
Staphylococcus aureus : A common and often drug-resistant pathogen. nih.govmdpi.comsemanticscholar.org
Bacillus megaterium nih.govmdpi.comsemanticscholar.org
Micrococcus luteus nih.govmdpi.comsemanticscholar.org
Micrococcus lysodeikticus mdpi.comsemanticscholar.org
The antimicrobial activity of extracts containing this compound has been evaluated against various Gram-positive bacteria, demonstrating a broad spectrum of inhibition. researchgate.net
The available research primarily highlights the efficacy of this compound against Gram-positive bacteria. nih.govmdpi.comsemanticscholar.org While some coumarin-containing extracts have shown activity against certain Gram-negative bacteria like Escherichia coli, specific data on the activity of isolated this compound against these organisms is less documented. mdpi.com It has been suggested that pyranocoumarins may be less effective against Gram-negative bacteria compared to other coumarin derivatives. mdpi.com
The antimicrobial action of coumarins like this compound is believed to involve several mechanisms. One proposed mechanism is the inhibition of bacterial metabolism. nih.govmdpi.com Additionally, coumarins may interfere with bacterial protein synthesis and reproduction. nih.govmdpi.com The lipophilic nature of the hydrocarbon side chain in this compound likely facilitates its interaction with and disruption of the bacterial cell membrane, contributing to its antibacterial effect.
Activity Against Gram-Negative Bacteria
Enzyme Inhibition Studies
Investigations into the enzymatic inhibitory properties of this compound have included its effect on acetylcholinesterase (AChE). mdpi.comnih.gov AChE is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. A study involving the screening of compounds from gum ammoniacum, a resin from Dorema ammoniacum, identified this compound as one of the constituents with AChE inhibitory activity. mdpi.comnih.gov While other compounds in the extract, such as dshamirone, showed more potent inhibition, this compound was found to exhibit weak activity against AChE. mdpi.comnih.gov
α-Glucosidase Inhibition
α-Glucosidase inhibitors play a crucial role in managing type 2 diabetes by delaying carbohydrate digestion and subsequently reducing the rate of glucose absorption. japsonline.com This mechanism helps in controlling postprandial hyperglycemia, a key factor in the development of diabetic complications. japsonline.compatsnap.com While a range of synthetic α-glucosidase inhibitors are available, there is growing interest in identifying new, potent inhibitors from natural sources. patsnap.commdpi.com
Preclinical studies have highlighted the potential of various natural compounds, including phenolic acids and flavonoids, as effective α-glucosidase inhibitors. jppres.com For instance, in one study, quercetin (B1663063) and gallic acid demonstrated significantly higher inhibitory activity against α-glucosidase compared to the standard drug, acarbose (B1664774). jppres.com Pentacyclic triterpenoids are another class of natural compounds recognized for their potent α-glucosidase inhibitory effects. mdpi.com Although direct preclinical data on this compound's α-glucosidase inhibitory activity is not extensively detailed in the provided results, the broader class of coumarins, to which this compound belongs, has been investigated for its potential in managing diabetes. nih.gov Some plant extracts containing coumarins have shown antidiabetic activity, suggesting a potential role for these compounds in glucose metabolism. nih.govredalyc.org
Table 1: Examples of Natural Compounds with α-Glucosidase Inhibitory Activity
| Compound/Extract | Source/Class | Key Findings |
|---|---|---|
| Quercetin | Flavonoid | Showed significantly higher α-glucosidase inhibition than acarbose in an in vitro study. jppres.com |
| Gallic Acid | Phenolic Acid | Demonstrated significant α-glucosidase inhibitory activity. jppres.com |
| Betulonic acid C28-conjugate | Triterpenoid | Identified as a potent yeast α-glucosidase inhibitor. mdpi.com |
| C3,C28-bis-aminopropoxy-betulin | Triterpenoid | Found to be a potent inhibitor of yeast α-glucosidase. mdpi.com |
Other Relevant Enzyme Targets (e.g., MMP-13)
Matrix metalloproteinase-13 (MMP-13), or collagenase-3, is an enzyme implicated in the degradation of cartilage and is a key target in the development of treatments for osteoarthritis. researchgate.netnih.gov Inhibitors of MMP-13 are being actively researched for their therapeutic potential in various diseases, including arthritis and cancer. nih.govnih.gov
While direct studies on this compound's effect on MMP-13 are not specified, research on water extracts of Artemisia annua L. (AWE), which contains various compounds, has shown inhibitory effects on MMP-13. researchgate.net In a study on cartilage cells, AWE treatment led to a dose-dependent decrease in the expression of MMP-1 and MMP-13, which are involved in cartilage degradation. researchgate.net A molecular docking analysis also indicated a strong binding affinity of compounds within the extract to MMP-13. researchgate.net This suggests that natural compounds can be a source of MMP-13 inhibitors. The development of highly selective MMP-13 inhibitors is a significant area of research, with some synthetic compounds like pyrimidine (B1678525) dicarboxamides showing high selectivity by binding to unique pockets in the MMP-13 enzyme rather than the catalytic zinc site. nih.gov
Other Reported Biological Activities
Potential in Glucose Metabolism Modulation
Abnormalities in glucose metabolism can lead to hyperglycemia and type 2 diabetes. nih.gov There is evidence to suggest that coumarins may play a role in modulating glucose metabolism. nih.gov Studies on plant extracts containing coumarins have demonstrated antidiabetic properties, hinting at their potential to influence blood glucose levels. nih.gov For instance, aqueous extracts of certain plants have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the negative regulation of insulin (B600854) signaling, and to enhance glucose uptake in adipocytes. redalyc.org While these findings are promising, further research is needed to elucidate the specific effects of this compound on glucose metabolism.
Neuroprotective Potential (Indirectly from coumarin class)
The coumarin class of compounds has demonstrated potential as neuroprotective agents, largely attributed to their antioxidant and anti-inflammatory activities. researchgate.netdergipark.org.tr These properties are critical in mitigating oxidative damage and neuroinflammation, which are hallmarks of central nervous system disorders. researchgate.net The neuroprotective effects of coumarins are being explored for their therapeutic potential in neurodegenerative diseases. dergipark.org.trnih.gov For example, esculetin, a coumarin derivative, has shown neuroprotective effects in a model of Huntington's disease by reducing oxidative stress and mitochondrial deterioration. nih.gov The ability of the coumarin scaffold to bind to a wide array of proteins makes it a promising lead structure for the development of new neuroprotective agents. nih.gov
Modulation of Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative stress. mdpi.comresearchgate.net Activation of the Nrf2 pathway leads to the expression of numerous antioxidant and detoxifying genes, helping to maintain cellular homeostasis. uniroma1.it Several natural compounds, including coumarins, have been identified as modulators of the Nrf2/Keap1 signaling pathway. mdpi.comresearchgate.net The activation of this pathway can also inhibit the pro-inflammatory NF-κB pathway, thereby exerting anti-inflammatory effects. mdpi.commdpi.com
The ability of coumarins to activate the Nrf2 pathway is linked to their antioxidant and anti-inflammatory properties, which may contribute to their protective effects in various conditions, including intestinal inflammation and neurodegenerative diseases. mdpi.comresearchgate.net For instance, the positive effects of coumarins on mitochondrial function are partly based on their capacity to reduce oxidative stress through Nrf2 activation. researchgate.net Some of the most promising coumarin derivatives for activating the Nrf2 pathway include esculetin, daphnetin, and osthole. mdpi.com The modulation of the Nrf2/HO-1 signaling pathway has been shown to be a protective mechanism in various contexts, such as mitigating cardiotoxicity induced by certain drugs. itjfs.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acarbose |
| This compound |
| Betulonic acid C28-conjugate |
| C3,C28-bis-aminopropoxy-betulin |
| Daphnetin |
| Esculetin |
| Gallic Acid |
| Osthole |
Chemical Synthesis and Derivatization of Ammoresinol
Total Synthesis Approaches to Ammoresinol
Total synthesis involves the complete construction of a molecule from simple, commercially available starting materials. wikipedia.org As of now, a dedicated, multi-step total synthesis of this compound has not been prominently featured in scientific literature. The challenge in its total synthesis lies in the controlled, sequential, and regioselective installation of its three key structural features onto a benzene (B151609) ring: the coumarin (B35378) lactone, the C8-geranyl side chain, and the C3-substituted dihydrofuranone ring.
A hypothetical total synthesis would first involve the construction of the core coumarin structure. The Pechmann condensation is a classic and effective method for synthesizing the umbelliferone (B1683723) (7-hydroxycoumarin) skeleton, which forms the core of this compound. wikipedia.org This reaction typically involves the condensation of a phenol (B47542) (like resorcinol) with a β-ketoester or a similar carboxylic acid derivative (such as formylacetic acid, generated in situ from malic acid) under acidic conditions. wikipedia.org
Following the formation of the coumarin nucleus, the subsequent steps would require:
Regioselective C8-Geranylation: Introduction of the ten-carbon geranyl group specifically at the C8 position of the coumarin ring. This is a challenging step due to the potential for competing O-alkylation at the C7-hydroxyl group and lack of reactivity at the desired C8 position.
Formation of the C3-Substituent: Construction and attachment of the (1-hydroxy-1-methylethyl)dihydrofuran moiety at the C3 position.
These steps would need to be carefully orchestrated to ensure the correct connectivity and stereochemistry, representing a complex synthetic undertaking.
Semisynthesis of this compound from Natural Precursors
Semisynthesis, which starts from a natural product that is structurally related to the target molecule, is a more common and practical approach for obtaining complex compounds like this compound. wikipedia.org The most logical and widely available precursor for this compound is umbelliferone (7-hydroxycoumarin) , a simple coumarin found in many plants of the Apiaceae family. wikipedia.orgnih.govmdpi.com
The key transformation in the semisynthesis of this compound from umbelliferone is the introduction of the geranyl group at the C8 position, a reaction known as C-prenylation.
Key Semisynthetic Step: C-Prenylation
Reaction: The C-prenylation of phenolic compounds like umbelliferone is a known biosynthetic and synthetic reaction. researchgate.net It involves the electrophilic substitution of a proton on the aromatic ring with a prenyl group.
Reagents: To achieve this in a laboratory setting, umbelliferone would be reacted with a geranyl donor, such as geranyl bromide or geraniol, under conditions that favor C-alkylation. The reaction often employs a Lewis acid or other catalysts to facilitate the attachment of the terpene chain to the electron-rich coumarin ring. mdpi.com
Regioselectivity: A significant challenge is controlling the position of the substitution. The electron-donating C7-hydroxyl group activates the ortho positions (C6 and C8) for electrophilic attack. Reaction conditions must be optimized to favor substitution at C8 over C6 and to minimize the competing O-alkylation of the hydroxyl group itself. mdpi.com
The synthesis of other complex furanocoumarins often relies on the enzymatic or chemical prenylation of umbelliferone as the crucial step, highlighting its role as a common precursor. mdpi.com The subsequent modifications to install the C3-dihydrofuranone ring would complete the semisynthesis.
Design and Synthesis of this compound Derivatives
Creating derivatives of this compound is driven by the goal of exploring structure-activity relationships and developing new compounds with improved biological profiles. Modifications can be targeted at two primary locations: the coumarin core and the terpenoid side chain.
The coumarin (2H-chromen-2-one) nucleus offers several sites for chemical modification. Changes to this scaffold can significantly impact the molecule's electronic properties, solubility, and ability to interact with biological targets.
| Modification Type | Target Site | Potential Reagents/Reactions | Purpose |
| Etherification/Esterification | C7-Hydroxyl | Alkyl halides, acid chlorides, anhydrides | Modify lipophilicity, block hydrogen bonding. |
| Aromatic Substitution | C5, C6 | Electrophilic substitution (nitration, halogenation) | Alter electronic properties and steric profile. |
| Heterocycle Annulation | C5-C6 or C7-C8 | Reactions to form additional furan (B31954) or pyran rings | Create fused-ring systems like furocoumarins or pyranocoumarins. nih.govresearchgate.net |
| C4-Position Modification | C4 | Introduction of aryl or other groups | An aryl group at C4 is known to be important for certain biological activities. researchgate.net |
| Modification Type | Target Site | Potential Reagents/Reactions | Purpose |
| Selective Epoxidation | C6'-C7' or C10'-C11' double bonds | Peroxy acids (e.g., m-CPBA), dioxiranes | Introduce polar functional groups, create reactive sites for further modification. researchgate.net |
| Selective Hydrogenation | C6'-C7' or C10'-C11' double bonds | Catalytic hydrogenation (e.g., H₂, Pd/C, Wilkinson's catalyst) | Remove unsaturation to increase flexibility and alter shape. |
| Dihydroxylation | C6'-C7' or C10'-C11' double bonds | Osmium tetroxide (OsO₄), potassium permanganate (B83412) (KMnO₄) | Introduce vicinal diols to increase polarity and hydrogen bonding capacity. |
| Chain Length Variation | Semisynthesis Step | Use of alternative prenyl donors (e.g., farnesyl bromide) | Investigate the effect of side-chain length on biological activity. researchgate.net |
| Oxidative Cleavage | Double bonds | Ozonolysis (O₃), potassium permanganate (KMnO₄) | Truncate the side chain to produce aldehyde or carboxylic acid derivatives. |
Modifications of the Chromen-2-one Core
Novel Synthetic Methodologies Applicable to this compound Analogs
Modern synthetic chemistry offers advanced tools that can be applied to the efficient and innovative synthesis of this compound analogs.
Biocatalysis : The use of isolated enzymes or whole microbial cells offers a green and highly selective method for chemical transformations. mdpi.com For a molecule like this compound, biocatalysts could be used for:
Regioselective Hydroxylation : Introducing new hydroxyl groups at specific, unactivated positions on the coumarin core or terpenoid chain.
Glycosylation : Attaching sugar moieties to the C7-hydroxyl group to create glycoside derivatives with altered solubility and bioavailability.
Enzymatic Kabachnik–Fields reaction : As an approach to synthesize novel aminophosphonate derivatives of the coumarin scaffold under mild conditions. nih.gov
Hybrid Molecule Synthesis : This strategy involves chemically linking two or more different pharmacophores to create a single hybrid molecule with the potential for synergistic or multi-target activity. For example, the phenolic hydroxyl group of the this compound core could be used as an anchor point to attach other bioactive molecules, such as sesquiterpene lactones or derivatives of ferulic acid. nih.gov
Modern Catalysis :
Organocatalysis : The use of small organic molecules as catalysts can facilitate enantioselective reactions, which would be crucial for controlling the stereochemistry of derivatives, particularly in modifications of the C3-substituent. researchgate.net
Microwave-Assisted Synthesis : Employing microwave irradiation can dramatically reduce reaction times and improve yields for many classical reactions used in coumarin synthesis and derivatization. researchgate.net
These novel methodologies provide powerful avenues for expanding the chemical space around the this compound scaffold, facilitating the discovery of new analogs with optimized therapeutic potential.
Analytical Methodologies for Research and Quantification of Ammoresinol
Quantitative Analysis in Plant Extracts
The quantification of ammoresinol, a sesquiterpenoid coumarin (B35378), in plant extracts, such as those from Ferula species, relies on robust and validated chromatographic methods. The complexity of the plant matrix necessitates highly selective and sensitive analytical techniques.
High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound from complex plant extracts. When coupled with a Photodiode Array (PDA) detector, it allows for the simultaneous monitoring of the analyte at multiple wavelengths, which aids in peak identification and purity assessment. The UV spectrum of this compound can be compared with that of a reference standard for positive identification. For instance, a reversed-phase HPLC-PDA method can be developed for the quantification of sesquiterpenoid coumarins. researchgate.netscielo.br
For even greater sensitivity and selectivity, especially in complex matrices or when dealing with trace amounts, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice. mdpi.comnih.gov This technique combines the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry, allowing for highly specific detection based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions. This minimizes interference from co-eluting compounds from the plant extract. researchgate.net Methods using electrospray ionization (ESI) are common for the analysis of moderately polar compounds like coumarins. nih.gov
A typical HPLC method for sesquiterpenoid coumarins might involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water. scielo.brscielo.br
Table 1: Example of HPLC-PDA Chromatographic Conditions for Sesquiterpenoid Coumarin Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at a specific wavelength (e.g., 320 nm for coumarins) |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
This table presents a generalized set of conditions based on methods used for similar compounds; specific optimization for this compound would be required.
To ensure the reliability of quantitative data, any analytical method for this compound must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.com Key validation parameters include:
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically assessed by constructing a calibration curve and evaluating the correlation coefficient (r²), which should ideally be close to 0.999. ku.edu
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure this compound standard is added to a sample matrix and the percentage recovered is calculated. Acceptable recovery is generally within 80-120%. wur.nl
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). RSD values should typically be below 2-3%. ku.edu
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com
Table 2: Representative Method Validation Parameters for HPLC Analysis of Sesquiterpenoid Coumarins
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (RSD%) | |
| - Intra-day | < 2% |
| - Inter-day | < 3% |
| LOD | Dependent on method and instrumentation |
| LOQ | Dependent on method and instrumentation |
This table is based on typical values reported for validated HPLC methods for coumarins and related phytochemicals. mdpi.comku.edu
HPLC-PDA and HPLC-MS/MS for Quantification
Bioanalytical Method Development for Biological Samples (if applicable, non-human focus)
When studying the pharmacokinetics of this compound in non-human biological models (e.g., rodents), bioanalytical methods are required to quantify the compound in matrices like plasma, brain, or other tissues. An HPLC-DAD-UV method has been established for the simultaneous quantification of other coumarins in plasma and various tissues of mice, demonstrating the feasibility of this approach. researchgate.net
Developing such a method involves:
Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. mdpi.com
Chromatographic Separation: Similar to plant extract analysis, a reversed-phase HPLC system is typically used. The method must be optimized to separate this compound from its potential metabolites.
Detection and Quantification: HPLC-MS/MS is often preferred for bioanalysis due to its high sensitivity and selectivity, which are necessary for detecting the low concentrations of the compound and its metabolites typically found in biological samples. slideshare.net
Method Validation: The method must be validated according to regulatory guidelines for bioanalytical methods, which include assessments of selectivity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and processing conditions. nih.gov
Advanced Detection Techniques (e.g., Laser-Induced Fluorescence)
For applications requiring ultra-high sensitivity, Laser-Induced Fluorescence (LIF) detection can be a powerful tool. optica.org Many coumarin derivatives are naturally fluorescent or can be derivatized to be so, making them suitable candidates for LIF detection. researchgate.netnih.gov LIF detectors, when coupled with HPLC or capillary electrophoresis (CE), can achieve detection limits in the femtogram range. stanford.edu The high sensitivity of LIF is due to the high intensity of the laser excitation source and the low background noise. optica.org While specific applications of LIF for this compound are not widely documented, the technique's success with other coumarins suggests its potential for trace-level quantification of this compound, for example, in microdialysis studies or in samples with very limited availability. stanford.edunih.gov
Standardization of Analytical Protocols
The standardization of analytical protocols is essential for ensuring the consistency and comparability of results across different laboratories and studies. researchgate.netgsconlinepress.com For a phytochemical like this compound, standardization involves several key aspects:
Reference Standard: The use of a well-characterized, pure reference standard of this compound is fundamental for accurate quantification. nih.gov
Method Harmonization: Establishing and adhering to detailed, harmonized protocols for sample extraction, chromatographic conditions, and data analysis minimizes inter-laboratory variability.
System Suitability Tests: Before running any sample sequence, system suitability tests must be performed to ensure that the chromatographic system is performing adequately. This includes checks for resolution, peak symmetry, and precision of replicate injections.
Quality Control Samples: Including quality control (QC) samples at different concentration levels within each analytical run helps to monitor the performance of the method and ensure the validity of the results for the unknown samples.
Standardization ensures that the quality of analytical data on this compound is reliable, which is a prerequisite for its further scientific investigation. gsconlinepress.comjyoungpharm.org
Structure Activity Relationship Sar Studies of Ammoresinol and Its Analogs
Impact of the Long-Chain Hydrocarbon Substitution on Biological Activity
The presence and nature of a long-chain hydrocarbon substitution are critical determinants of the biological activity of coumarin (B35378) derivatives like Ammoresinol. researchgate.net While the basic coumarin nucleus possesses very low intrinsic antibacterial activity, the addition of a lipophilic hydrocarbon chain significantly enhances its efficacy, particularly against Gram-positive bacteria. nih.govresearchgate.netmdpi.com
Research findings indicate that coumarins featuring long-chain hydrocarbon substitutions, such as this compound and the related compound Ostruthin (B1677798), demonstrate potent activity against a range of Gram-positive bacteria, including Bacillus megaterium, Micrococcus luteus, Micrococcus lysodeikticus, and Staphylococcus aureus. nih.govresearchgate.netnih.govnih.gov The length of this hydrocarbon chain is directly correlated with the compound's bactericidal effectiveness. nih.gov Longer chains are proposed to be more efficient at disrupting or deforming the bacterial cell membrane, which is a key mechanism of their antibacterial action. nih.gov This relationship underscores the importance of the hydrocarbon moiety in conferring significant biological function to the otherwise minimally active coumarin scaffold. mdpi.com
| Compound | Substitution | Reported Antibacterial Activity | Target Bacteria (Examples) |
|---|---|---|---|
| Coumarin | Unsubstituted | Very low | N/A |
| This compound | Long-chain hydrocarbon | High | Bacillus megaterium, Micrococcus luteus, Staphylococcus aureus nih.govnih.gov |
| Ostruthin | Long-chain hydrocarbon | High | Bacillus megaterium, Micrococcus luteus, Staphylococcus aureus nih.govnih.gov |
Role of the Chromen-2-one Backbone in Biological Efficacy
The biological activity of coumarin derivatives is profoundly influenced by the type and position of substituents on the chromen-2-one nucleus. nih.gov The unique chemical architecture of the backbone facilitates various non-covalent interactions, including hydrophobic interactions, π-stacking, and hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. unimi.it For instance, the introduction of hydroxyl groups, alkyl chains, or other heterocyclic rings at different positions can lead to a wide spectrum of pharmacological activities, from antimicrobial to anti-inflammatory effects. researchgate.netchiet.edu.eg In this compound, the chromen-2-one backbone acts as the anchor for the critical long-chain hydrocarbon and hydroxyl groups, positioning them correctly for interaction with their bacterial targets. nih.gov
| Coumarin Derivative | Key Substituents on Chromen-2-one Backbone | Primary Biological Activity |
|---|---|---|
| This compound | Hydroxy and long-chain hydrocarbon groups nih.gov | Antibacterial nih.gov |
| Scopoletin | Methoxy (B1213986) and hydroxy groups uva.es | Anti-inflammatory, Antitubercular researchgate.netuva.es |
| Imperatorin | Furan (B31954) ring fusion, ether-linked isoprenoid chain nih.gov | Antibacterial, Anti-inflammatory nih.govnih.gov |
| Warfarin | 4-hydroxy, 3-substituted acetonylbenzyl group unimi.it | Anticoagulant unimi.it |
Influence of Stereochemistry on Activity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the biological activity of natural products. nih.gov The specific spatial orientation of functional groups can dramatically affect a molecule's ability to bind to its target and be recognized by cellular transport systems. nih.gov Chiral compounds are often biosynthesized in an enantiomerically pure form, and typically only one stereoisomer is biologically active. nih.gov
For complex molecules, different synthetic pathways or biosynthetic processes can result in various stereoisomers, such as diastereomers or enantiomers, each with a unique absolute configuration. mdpi.com While direct SAR studies on the specific stereoisomers of this compound are not extensively documented in the reviewed literature, the principles of stereochemistry's influence are well-established for related compounds. For example, studies on isomers of 3-Br-acivicin, a different natural product-inspired compound, demonstrated that only the natural (5S, αS) stereoisomers exhibited significant antiplasmodial activity. nih.gov This specificity was attributed to stereoselective cellular uptake and interaction with the biological target. nih.gov It is therefore highly probable that the defined stereocenters within the this compound structure are crucial for its biological efficacy, dictating the precise orientation required for optimal interaction with bacterial targets.
| Compound Isomer (Example: 3-Br-Acivicin) | Stereochemistry | Relative Antimalarial Activity | Relative Target Inhibition (PfGAPDH) |
|---|---|---|---|
| Isomer 1a | (5S, αS) - Natural | Active nih.gov | Inhibitory nih.gov |
| Isomer 1b | (5R, αS) - Unnatural | Inactive nih.gov | Inactive nih.gov |
| Isomer 1c | (5R, αR) - Unnatural | Inactive nih.gov | Inactive nih.gov |
| Isomer 1d | (5S, αR) - Unnatural | Inactive nih.gov | Inactive nih.gov |
Development of SAR Models
The development of SAR models is a crucial step in modern drug discovery, allowing researchers to systematically understand and predict how changes in a molecule's structure will affect its biological activity. gardp.orgoncodesign-services.com These models are built by synthesizing and testing a series of related compounds to identify which structural features are essential for potency, selectivity, and other desired properties. drugdesign.org
For this compound and its analogs, this process would involve creating derivatives with variations in the hydrocarbon chain length, the position and number of hydroxyl groups, and the stereochemistry of chiral centers. By correlating these structural modifications with changes in antibacterial activity, a qualitative SAR can be established.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed using computational tools. ajrconline.org QSAR models create a mathematical relationship between the chemical structures of compounds and their biological activities. mdpi.com This involves calculating molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for each analog and using machine learning algorithms to build a predictive model. oncodesign-services.comajrconline.org Such models, which can be developed using specialized software, can then be used to virtually screen new, un-synthesized compounds, prioritizing those with the highest predicted activity for synthesis and testing. genexplain.comnih.gov This computational approach accelerates the drug development process by focusing resources on the most promising candidates. oncodesign-services.comnih.gov
| Step | Description | Objective |
|---|---|---|
| 1. Data Collection | Synthesize and test a series of this compound analogs for biological activity (e.g., antibacterial potency). drugdesign.org | Generate a dataset of structures and their corresponding activities. |
| 2. Descriptor Calculation | Use computational software to calculate molecular descriptors (physicochemical properties) for each analog. mdpi.com | Quantify the structural features of each molecule. |
| 3. Model Generation | Apply statistical or machine learning methods to find a correlation between the descriptors and biological activity. ajrconline.orgmdpi.com | Create a mathematical equation that predicts activity based on structure. |
| 4. Model Validation | Test the model's predictive power using an external set of compounds not used in its creation. mdpi.com | Ensure the model is accurate and reliable. |
| 5. Application | Use the validated model to predict the activity of new, virtual compounds and guide the design of more potent analogs. ajrconline.org | Accelerate lead optimization and discovery of new drug candidates. |
Computational and in Silico Studies of Ammoresinol
Molecular Docking for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as ammoresinol) when bound to a second (a receptor or target protein). mdpi.comfrontiersin.org This method is used to forecast the binding affinity and mode of interaction between a ligand and a target's active site. frontiersin.orgplos.org The process involves using scoring functions to generate quantitative scores that correlate with binding affinities, allowing researchers to prioritize compounds for further testing. frontiersin.org
In the study of coumarins, molecular docking has proven to be a powerful tool for discovering and explaining how these compounds selectively bind to proteins involved in various diseases. mdpi.com For instance, in research related to osteoarthritis, molecular docking analyses have been used to identify compounds with a strong binding affinity for matrix metalloproteinase-13 (MMP-13), a critical enzyme in the pathogenesis of the disease. researchgate.net While specific docking scores for this compound are not always detailed in broad studies, the compound is often included in libraries of coumarins evaluated through these in silico methods. mdpi.com These analyses simulate the energies generated between the ligand and protein residues, providing insight into potential inhibitory actions and guiding the design of more targeted experimental research. mdpi.com
Molecular Dynamics Simulations for Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are frequently used to assess the stability of the predicted protein-ligand complex over time. mdpi.comnih.gov MD simulations provide detailed information on the conformational changes and flexibility of the complex, offering a more dynamic picture of the binding interaction. mdpi.com A key metric in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, indicating the structural stability of the complex. mdpi.comnih.gov
A stable protein-ligand complex in an MD simulation, characterized by low RMSD fluctuations, suggests a strong and lasting binding interaction. mdpi.com Conversely, high fluctuations can indicate a more transient or unstable binding. mdpi.com While specific MD simulation studies focused exclusively on this compound are not prominent, this technique is a standard validation step in computational drug discovery. chemrxiv.org For coumarin-based research, MD simulations serve as an essential filter to refine the results from molecular docking, helping to distinguish between potentially stable, correct binding poses and unstable decoy poses before proceeding to more resource-intensive calculations or experimental validation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a compound with its biological activity. mdpi.com These models are built to predict the activity of new or untested compounds based on their structural properties.
In a QSAR study investigating the potential genotoxicity of natural coumarins, this compound was included in the analysis. jppres.comredalyc.org The study aimed to identify specific structural features associated with clastogenic activity (the ability to induce chromosomal damage). The results indicated that certain molecular characteristics were linked to a lack of activity. jppres.comscispace.com Specifically, the presence of an electron-withdrawing carbonyl group, an esterified oxygen, and particular saturated and unsaturated aliphatic and aromatic groups were associated with the inactivity of the molecules. jppres.comscispace.com this compound, along with other coumarins like ostruthin (B1677798) and osthole, was classified within this inactive group based on the QSAR model. jppres.comredalyc.org In contrast, the model associated the presence of methoxy (B1213986) and hydroxy radicals with an increased probability of toxicity. jppres.comscispace.com
Table 1: QSAR Findings for Genotoxicity of Natural Coumarins
| Structural Feature | Associated Activity (Genotoxicity) | Example Compounds Mentioned |
|---|---|---|
| Electron-withdrawing group (carbonyl), esterified oxygen, specific aliphatic/aromatic groups | Inactive | This compound, Ostruthin, Osthole, Mammea AB |
| Minimal substitutions on the coumarin (B35378) scaffold | Inactive | Umbelliferone (B1683723), Psoralen, Xanthyletin |
| Hydroxyl and Methoxy groups | Active (Increased Toxicity) | Fraxidin, Bergapten, Methoxsalen |
Virtual Screening Approaches (e.g., TOPSMODE)
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. ss-pub.org One such method is the TOPSMODE (Topological Sub-structural Molecular Design) approach, which generates molecular descriptors based on the topology of the chemical structure. scispace.com These descriptors encode information about hydrophobicity, steric effects, and electronic properties of molecular fragments. scispace.comss-pub.org
A study employed the TOPSMODE approach to conduct a virtual screening of natural coumarins to predict their clastogenic activity. ss-pub.org This in silico study used a database of coumarins from various natural sources and applied a pre-validated structure-clastogenic activity model. scispace.comss-pub.org The analysis concluded that several natural coumarins showed potential for clastogenic activity in silico. ss-pub.org However, consistent with the QSAR findings, this compound was identified as being inactive. jppres.com The TOPSMODE approach serves as a platform for automatically generating structural alerts related to potential toxicity, contributing to the safe design of new therapeutic agents. ss-pub.org
Table 2: Molecular Descriptors Used in the TOPSMODE Approach
| Descriptor Abbreviation | Descriptor Name |
|---|---|
| SD | Bond Distance |
| DM | Standard Bond Dipole Moments |
| H | Hydrophobicity |
| PS | Polar Surface Area |
| Pol | Polarizability |
| MR | Molar Refractivity |
| vdW | van der Waals radii |
| Ch | Gasteiger-Marsili charges |
Source: scispace.com
In Silico Assessment of Mechanistic Pathways
In silico methods are also used to assess how a compound might influence biological pathways, providing hypotheses about its mechanism of action. For coumarins, computational studies often focus on their well-documented anti-inflammatory and antioxidant properties. researchgate.netnih.gov These studies explore how the compounds might interact with key proteins in inflammatory signaling cascades.
Key pathways frequently investigated for coumarins in silico include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response. researchgate.netscispace.com Computational models can predict whether a coumarin is likely to inhibit crucial enzymes within these pathways, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are significant pro-inflammatory molecules. researchgate.netnih.gov By identifying potential molecular targets and predicting the downstream effects on signaling networks, these in silico assessments help to build a comprehensive picture of a compound's potential therapeutic action, guiding targeted laboratory experiments to confirm the proposed mechanisms. researchgate.netredalyc.org
Future Research Directions and Translational Perspectives
Elucidation of Additional Molecular Targets and Mechanisms of Action
While the antibacterial and acetylcholinesterase inhibitory activities of Ammoresinol are recognized, the precise molecular targets and the intricate mechanisms underpinning these effects remain largely to be uncovered. Future research should prioritize the identification of specific proteins, enzymes, and signaling pathways that this compound interacts with to exert its biological functions.
The antibacterial action of this compound against Gram-positive bacteria is thought to involve the disruption of bacterial metabolism, reproduction, or protein synthesis. nih.govmdpi.com However, the specific molecular components within these processes that are targeted by this compound are yet to be identified. Advanced techniques such as molecular docking could be employed to predict the binding affinity of this compound to various bacterial proteins, providing hypotheses for subsequent experimental validation. For instance, docking studies on other coumarin (B35378) derivatives have suggested interactions with enzymes like cyclooxygenase-2 (COX-2) and matrix metalloproteinase-13 (MMP-13), offering a template for investigating similar interactions with this compound. researchgate.netmdpi.com
Furthermore, a comprehensive understanding of its mechanism of action would involve investigating its effects on broader signaling cascades within cells. It is known that coumarin derivatives can modulate pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. researchgate.net Future studies should explore whether this compound influences these or other critical cellular signaling networks.
Exploration of Novel Synthetic Pathways and Derivatives
The development of efficient and innovative synthetic routes for this compound and its derivatives is a crucial step towards enabling extensive structure-activity relationship (SAR) studies and preclinical development. While general methods for synthesizing the coumarin core, such as the Pechmann reaction and various photocatalytic strategies, are well-established, specific and high-yield pathways tailored to the complex structure of this compound are needed. mdpi.com
Future synthetic endeavors could focus on:
Asymmetric Synthesis: Developing stereoselective methods to produce specific enantiomers of this compound, which may exhibit different biological activities.
Derivative Libraries: Creating a diverse library of this compound analogues by modifying its various functional groups. This would involve altering the sesquiterpene chain, the hydroxyl groups, and the lactone ring to probe their respective contributions to the compound's activity. researchgate.net The synthesis of such derivatives is essential for optimizing potency, selectivity, and pharmacokinetic properties.
One publication has described a five-step protocol for the synthesis of two coumarin analogues of decursivine derivatives, which provides a potential framework for approaching the synthesis of complex coumarins like this compound. researchgate.net
Integration of Omics Technologies (e.g., Metabolomics, Proteomics)
The application of "omics" technologies offers a powerful, systems-level approach to understanding the biological context of this compound.
Metabolomics: The presence of this compound in the Metabolomics Workbench database (ID 71337) suggests that it has been included in metabolomic studies. nih.gov A targeted metabolomics analysis of Ferula ammoniacum, the plant from which this compound is isolated, could elucidate its biosynthetic pathway and identify precursor molecules and related metabolites. sid.irnih.gov This knowledge is not only of academic interest but could also be leveraged for biotechnological production of the compound.
Proteomics: Proteomic techniques are invaluable for identifying the direct molecular targets of a bioactive compound. drugtargetreview.com Approaches like chemical proteomics, which utilize molecular probes or thermal shift assays, can be used to screen for proteins that bind to this compound within a complex cellular lysate. elifesciences.orgcriver.commdpi.com This unbiased approach could reveal novel targets and provide deeper insights into its mechanism of action, including potential off-target effects. nih.gov
Investigation of Ecological Roles and Plant-Environment Interactions
As a secondary metabolite, this compound likely plays a significant role in the chemical ecology of the plants that produce it. scielo.br Sesquiterpene coumarins are generally understood to be part of a plant's defense arsenal (B13267) against herbivores and microbial pathogens. researchgate.netencyclopedia.pub Future ecological research should aim to:
Define Specific Roles: Investigate the specific antifungal, antibacterial, and insecticidal properties of this compound in an ecological context.
Environmental Influence: Study how environmental factors such as soil composition, climate, and light exposure affect the production and accumulation of this compound in plants like Dorema ammoniacum. sid.ir This could have implications for the sustainable sourcing of this compound.
Allelochemical Potential: Explore the allelopathic effects of this compound, i.e., its ability to influence the growth and development of competing plant species.
Advanced Formulation Strategies for Preclinical Studies (excluding dosage)
The poor water solubility of many natural products, including potentially this compound, presents a significant hurdle for preclinical and subsequent clinical development. nih.govwuxiapptec.com Advanced formulation strategies are therefore essential to enhance its bioavailability. Future research in this area should explore:
Lipid-Based Delivery Systems: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of hydrophobic compounds. mdpi.comamericanpharmaceuticalreview.comnih.gov
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution rate. mdpi.com
Inclusion Complexes: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of guest molecules like this compound. mdpi.com
Amorphous Solid Dispersions: Creating a dispersion of amorphous this compound in a polymer matrix can prevent crystallization and improve dissolution.
The selection of appropriate excipients will be critical, and these should be carefully evaluated for their compatibility with this compound and their safety profile in preclinical models. nih.gov
Leveraging this compound as a Lead Compound for Drug Discovery (excluding clinical trials)
With its demonstrated biological activities, this compound represents a promising lead compound for drug discovery. nih.gov A lead compound serves as a starting point for the design and synthesis of more potent and selective therapeutic agents. mdpi.com The coumarin scaffold itself is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov
Future drug discovery efforts centered on this compound could involve:
Scaffold Hopping: Replacing the coumarin core with other chemical motifs while retaining the key pharmacophoric features to explore new chemical space and potentially improve drug-like properties. biosolveit.de
Fragment-Based Drug Design: Utilizing structural information about how this compound or its fragments bind to a target to build novel, high-affinity ligands.
Computational Modeling: Employing in silico methods to predict the activity of virtual derivatives and guide the synthesis of the most promising candidates.
By systematically modifying the structure of this compound and evaluating the biological activities of the resulting analogues, it may be possible to develop novel drug candidates for a variety of therapeutic areas, building upon the natural blueprint provided by this intriguing sesquiterpenoid coumarin.
Q & A
Basic Research Questions
Q. How can Ammoresinol be reliably identified and quantified in plant resins?
- Methodological Answer : Use chromatographic techniques (e.g., HPLC or GC-MS) coupled with spectral analysis (NMR, FTIR) to isolate and verify this compound. Calibrate instruments using reference standards derived from authenticated plant sources (e.g., Ushaq gum, where this compound is a primary phenolic constituent ). For quantification, employ internal standards and validate methods via spike-and-recovery experiments to account for matrix effects. Report retention times, peak purity, and detection limits in tabular format (see table guidelines ).
Q. What structural features of this compound influence its bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by comparing this compound’s phenolic scaffold to analogs (e.g., dshamirone, doremin). Key features include electron-withdrawing groups (carbonyl) and substitutions (methoxyl/hydroxyl radicals). Computational modeling (e.g., molecular docking) can predict interactions with biological targets, while in vitro assays (e.g., cytotoxicity testing) validate activity. Note that methoxyl/hydroxyl groups may enhance toxicity, as observed in clastogenicity studies .
Q. What are the primary pharmacological properties of this compound reported in literature?
- Methodological Answer : Review peer-reviewed studies for data on antioxidant, anti-inflammatory, or antimicrobial activity. For example, this compound’s inactivity in clastogenic assays suggests limited DNA-damaging potential under specific conditions . Tabulate findings with parameters like IC50 values, assay types, and controls (see Table 1). Critically assess study limitations (e.g., solvent interference, cell-line specificity).
Advanced Research Questions
Q. How can contradictions in reported bioactivity of this compound be resolved?
- Methodological Answer : Perform meta-analyses of existing data to identify confounding variables (e.g., extraction methods, solvent polarity). For instance, this compound’s inactivity in clastogenic assays vs. its role as a bioactive resin component may stem from differences in purity or test systems. Replicate studies under standardized conditions and use multivariate statistics (ANOVA with post-hoc tests) to isolate contributing factors. Document raw data and uncertainties using tools like R or Python .
Q. What experimental designs are optimal for studying this compound’s mechanism of action?
- Methodological Answer : Adopt the PICO framework:
- Population : Target cell lines (e.g., cancer vs. normal cells).
- Intervention : Dose-dependent this compound exposure.
- Comparison : Positive/negative controls (e.g., ascorbic acid for antioxidant assays).
- Outcome : Quantify biomarkers (e.g., ROS levels, cytokine profiles).
Use blinded protocols to reduce bias and pre-register hypotheses (e.g., via Open Science Framework). Include kinetic studies to assess time-dependent effects .
Q. How can synthetic routes for this compound be optimized for reproducibility?
- Methodological Answer : Apply green chemistry principles (e.g., solvent-free extraction, catalytic methods) and characterize intermediates via LC-MS. Compare yields and purity across methods (e.g., total synthesis vs. semi-synthesis from precursors). Report reaction conditions (temperature, pH, catalysts) in detailed tables . Validate scalability using Design of Experiments (DoE) to test variable interactions (e.g., factorial designs) .
Q. What strategies mitigate variability in this compound isolation from natural sources?
- Methodological Answer : Standardize plant material (age, geographic origin) and extraction protocols (e.g., Soxhlet vs. supercritical CO2). Perform batch-to-batch consistency testing via HPLC-UV and statistical process control (SPC) charts. Publish negative results (e.g., failed extractions) to inform reproducibility efforts .
Data Presentation and Analysis
Table 1 : Comparative Bioactivity Data for this compound
| Study Reference | Assay Type | Activity Observed | Key Variables | Limitations |
|---|---|---|---|---|
| Clastogenicity | Inactive | Methoxyl groups | Limited cell lines | |
| Antioxidant | Moderate | Phenolic scaffold | No in vivo validation |
Key Methodological Guidelines
- Statistical Reporting : Use the metric system, define symbols, and avoid vague terms like "significant" without p-values .
- Ethical Replication : Share raw data in appendices (e.g., via Figshare) and cite primary sources .
- Literature Review : Prioritize recent, peer-reviewed studies indexed in PubMed/Scopus. Avoid non-academic sources (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
